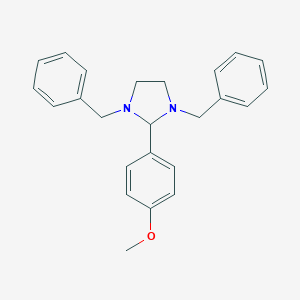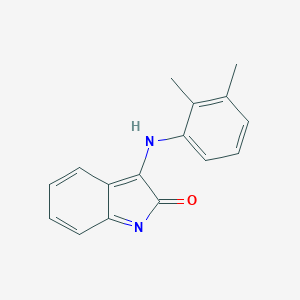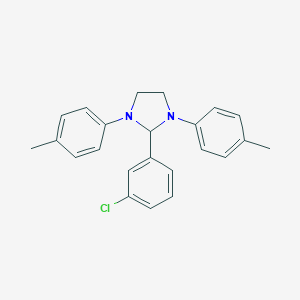
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine, also known as DBMPIM, is a synthetic compound. It has a molecular formula of C24H26N2O . The molecule contains a total of 59 bond(s), including 31 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 tertiary amine(s) (aliphatic), and 1 ether(s) (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, metal derivatives of 1,3-bis (2,4-dimethoxyphenyl)imidazolidin-2-ylidene can be generated in high yield from the corresponding 2-trichloromethyl-1,3-bis (2,4-dimethoxyphenyl)imidazolidin by simple thermal decomposition via α -elimination of chloroform .Molecular Structure Analysis
The molecular structure of this compound includes a total of 59 bonds. There are 31 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 tertiary amine(s) (aliphatic), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 358.5g/mol. Its molecular formula is C24H26N2O . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 475.2±45.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine derivatives have been synthesized and evaluated for their potential biological activities. For example, studies have demonstrated the synthesis of novel substituted-imidazolidine derivatives that were investigated for their anti-inflammatory, analgesic, and anti-ulcer activities. The findings suggest that certain derivatives show promising anti-inflammatory and analgesic actions, along with a superior gastrointestinal safety profile compared to standard drugs (Husain et al., 2013) (Husain et al., 2015).
DNA Binding Studies and Anticancer Potential
Research into imidazolidine derivatives has also explored their DNA binding capabilities and potential anticancer properties. Studies using UV-Vis spectroscopy and cyclic voltammetry have examined the DNA binding affinity of imidazolidine derivatives, with some showing promising results that justify further investigation into their use as anticancer drugs (Shah et al., 2013).
Antimicrobial and Antibacterial Properties
The antimicrobial and antibacterial properties of this compound derivatives have been a subject of interest as well. Studies have synthesized various derivatives and evaluated their antibacterial activities against common pathogens such as Escherichia coli and Staphylococcus aureus. Some derivatives have shown high antibacterial activity, suggesting their potential as components in new antimicrobial agents (Patil et al., 2010) (Montazerozohori et al., 2014).
Sensor and Material Science Applications
The field of materials science has explored the use of this compound derivatives in the development of fluorescent sensors. These compounds have been found to exhibit selective sensor properties for detecting ions like Hg2+ and Cu2+, which is vital for environmental monitoring and industrial processes (Tolpygin et al., 2010).
Propriétés
IUPAC Name |
1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLZBIKFFYZJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B390083.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-1-naphthalenamine](/img/structure/B390084.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline](/img/structure/B390085.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methylaniline](/img/structure/B390087.png)
![2-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B390092.png)
![2-(2-isopropyl-5-methylphenoxy)-N'~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide](/img/structure/B390094.png)
![N-[(E)-[2-methoxy-5-methyl-3-[(E)-[(4-methyl-3-nitrophenyl)sulfonylhydrazinylidene]methyl]phenyl]methylideneamino]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B390096.png)
![1-{4-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino]phenyl}ethanone](/img/structure/B390099.png)
![4'-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino][1,1'-biphenyl]-4-ol](/img/structure/B390101.png)


![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-nitroaniline](/img/structure/B390104.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-methoxyaniline](/img/structure/B390105.png)
![2,7-bis(4-methoxyphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B390106.png)